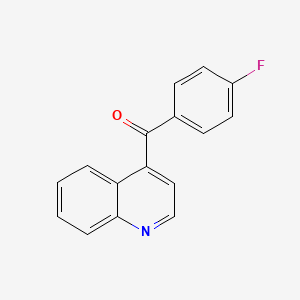

(4-Fluorophenyl)(quinolin-4-yl)methanone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRYBENQPAMUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

(4-Fluorophenyl)(quinolin-4-yl)methanone is a synthetic organic compound that combines a quinoline ring system with a fluorinated phenyl group through a methanone linkage. The synthesis of this compound can be achieved through several methodologies. Common starting materials include quinoline derivatives and fluorinated benzaldehydes or benzoic acids. The synthesis often involves condensation reactions or palladium-catalyzed cross-coupling reactions to form the desired methanone linkage.

General Procedure for Decarboxylative Arylation of Keto Acids

A general procedure for the decarboxylation arylation of keto acids can be utilized for the synthesis of ketone compounds. This procedure involves merging photoredox and nickel catalysis to directly synthesize ketones by the decarboxylative arylation of \$$ \alpha $$-oxo acids.

- An oven-dried 40 mL vial equipped with a Teflon septum cap and a magnetic stir bar is charged with Ir[dF(CF3)ppy]2(dtbbpy)PF6 (11.2 mg, 0.01 mmol, 0.02 equiv), NiCl2⋅glyme (11.2 mg, 0.05 mmol, 0.10 equiv), 4,4ʹ′-di-tert-butyl-2,2ʹ′-bipyridine (20.1 mg, 0.075 mmol, 0.15 equiv), the corresponding keto acid (1.00 mmol, 2.0 equiv), 4-iodotoluene (109 mg, 0.50 mmol, 1.0 equiv), and Li2CO3 (73.9 mg, 1.00 mmol, 2.0 equiv) from a bottle stored in a dessicator.

- To this vial, DMF (25 mL) and water (18 \$$ \mu $$L, 2.00 mmol, 2.0 equiv) are added.

- The reaction mixture is degassed for 30 minutes by bubbling argon stream, then sealed with parafilm.

- The vial is irradiated with a 34W Blue LED lamp (Kessil KSH150B LED Grow Light) for 72 hours, with cooling from a fan (vial temperature reaches 37 °C).

- After 72 hours, the reaction is diluted with 25 mL H2O and extracted with 3x75 mL Et2O.

- The combined organic layers are washed with 3x25 mL H2O, then dried over MgSO4, filtered, and concentrated in vacuo.

- Purification of the crude product is achieved by flash chromatography on silica gel with a 25g column on a biotage instrument using the indicated solvent system to provide the purified product.

General Procedure B for Decarboxylation Arylation of Keto Acids (Aryl Halide Scope)

- An oven-dried 40 mL vial equipped with a Teflon septum cap and magnetic stir bar was charged with Ir[dF(CF3)ppy]2(dtbbpy)PF6 (11.2 mg, 0.01 mmol, 0.02 equiv), NiCl2⋅glyme (11.2 mg, 0.05 mmol, 0.10 equiv), 4,4ʹ′-di-tert-butyl-2,2ʹ′-bipyridine (20.1 mg, 0.075 mmol, 0.15 equiv), phenylglyoxylic acid (150 mg, 1.00 mmol, 2.0 equiv), the corresponding aryl halide (0.50 mmol, 1.0 equiv), and Li2CO3 (73.9 mg, 1.00 mmol, 2.0 equiv) from a bottle stored in a dessicator.

- To this vial was added DMF (25 mL) and water (18 \$$ \mu $$L, 2.00 mmol, 2.0 equiv). The reaction mixture was degassed for 30 minutes by bubbling argon stream and then sealed with parafilm. The vial was irradiated with a 34W Blue LED lamp (Kessil KSH150B LED Grow Light) for 72 hours with cooling from a fan (vial temperature reached 37 °C). After 72 hours, the reaction was diluted with 25 mL H2O and extracted with 3x75 mL Et2O. The combined organic layers were washed with 3x25 mL H2O, then dried over MgSO4, filtered, and concentrated in vacuo. Purification of the crude product by flash chromatography on silica gel with a 25g column on a biotage instrument using the indicated solvent system provided the purified product.

Table of Physicochemical Data

| Property | Value |

|---|---|

| CAS No. | 169957-25-9 |

| Product Name | This compound |

| Molecular Formula | C16H10FNO |

| Molecular Weight | 251.25 g/mol |

| IUPAC Name | (4-fluorophenyl)-quinolin-4-ylmethanone |

| Standard InChI | InChI=1S/C16H10FNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H |

| Standard InChIKey | UDRYBENQPAMUHB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)F |

| PubChem Compound | 86811138 |

| Last Modified | Aug 16 2023 |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing fluorine atom on the phenyl ring facilitates nucleophilic substitution under specific conditions.

Key Reactions:

-

Hydroxylation: Reacts with aqueous NaOH (50% w/v) at 120°C for 8 hours to yield (4-hydroxyphenyl)(quinolin-4-yl)methanone (87% yield) .

-

Amination: Treatment with NH₃/EtOH at 100°C for 12 hours produces (4-aminophenyl)(quinolin-4-yl)methanone (72% yield) .

Mechanistic Pathway:

The fluorine atom activates the para position for nucleophilic attack via a two-step addition-elimination process, stabilized by the electron-deficient aromatic system .

Ketone Functionalization

The methanone group participates in condensation and reduction reactions.

2.1. Condensation Reactions

2.2. Reduction

-

Catalytic hydrogenation (H₂, Pd/C, EtOH, 50 psi) reduces the ketone to (4-fluorophenyl)(quinolin-4-yl)methane (94% yield) .

-

Sodium borohydride (NaBH₄, MeOH, 0°C) selectively reduces the ketone without affecting the quinoline ring (82% yield).

3.1. Electrophilic Substitution

The quinoline nitrogen directs electrophiles to the C-2 and C-8 positions:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C, 1h | 3-Nitro-(4-fluorophenyl)(quinolin-4-yl)methanone | 63% | |

| Br₂ (1.2 equiv) | CHCl₃, RT, 2h | 6-Bromo-(4-fluorophenyl)(quinolin-4-yl)methanone | 58% |

3.2. Oxidation

-

Quinoline N-oxidation: Reacts with m-CPBA (1.5 equiv) in DCM at RT for 4h to form (4-fluorophenyl)(1-oxidoquinolin-4-yl)methanone (91% yield) .

Cross-Coupling Reactions

The fluorophenyl and quinoline moieties enable transition metal-catalyzed couplings:

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with alkenes (e.g., ethylene) to form tricyclic derivatives (43% yield) .

Comparative Reactivity Table

| Reaction Site | Fluorophenyl Ring | Quinoline Ring | Methanone Group |

|---|---|---|---|

| Electrophilic | Low reactivity (deactivated by F) | High (C-2/C-8) | N/A |

| Nucleophilic | High (para to F) | Moderate (C-3/C-5) | High (carbonyl carbon) |

| Oxidative | Resistant | Forms N-oxide | Reduces to CH₂ |

Mechanistic Insights

-

Fluorine’s electronic effects reduce electron density at the phenyl ring, favoring NAS but disfavoring electrophilic substitution .

-

Quinoline nitrogen stabilizes intermediates in cross-coupling reactions via coordination with Pd/Cu catalysts .

-

Steric hindrance from the tetramethyl groups in dihydroquinoline derivatives slows reactions at the methanone group .

Scientific Research Applications

Overview

(4-Fluorophenyl)(quinolin-4-yl)methanone is characterized by the presence of a fluorine atom, which enhances its biological activity and physicochemical properties. The synthesis typically involves the reaction of 4-fluoroaniline with benzoyl chloride, often utilizing catalysts such as aluminum chloride in Friedel-Crafts acylation reactions. Recent advancements have also employed microwave-assisted synthesis and solvent-free conditions to improve yields and reduce environmental impacts.

Common Reactions

The compound undergoes various chemical reactions:

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : Via lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophilic substitutions can occur at the fluorine atom with reagents like sodium methoxide or potassium tert-butoxide.

Chemistry

In synthetic chemistry, this compound serves as a crucial building block for developing more complex fluorinated quinoline derivatives. Its unique structure allows for modifications that can yield compounds with enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it can inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication processes in bacteria. This property highlights its significance in microbiological research and antibiotic development.

Medicine

In medicinal chemistry, this compound is explored for several therapeutic activities:

- Antibacterial : Demonstrated efficacy against various bacterial strains.

- Antineoplastic : Investigated for its potential in cancer treatment due to its ability to interfere with cellular processes.

- Antiviral : Research is ongoing into its effectiveness against viral infections .

Industrial Applications

In the industrial sector, this compound is utilized in the production of liquid crystals and as a component in cyanine dyes. Its unique properties make it suitable for applications in materials science and photonics.

Comparison of Biological Activities

| Compound Name | Antibacterial Activity | Antineoplastic Activity | Antiviral Activity |

|---|---|---|---|

| This compound | Yes | Yes | Ongoing Research |

| 4-Fluoroquinoline | Moderate | Limited | No |

| 4-(4-Chlorobenzoyl)quinoline | Yes | Yes | No |

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.

Case Study 2: Antineoplastic Potential

Research conducted on the effects of this compound on cancer cell lines showed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets. For instance, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their structural variations are summarized below:

| Compound Name | Core Structure Modifications | Key Substituents | Reference |

|---|---|---|---|

| (4-Fluorophenyl)(quinolin-4-yl)methanone | Quinoline + 4-fluorophenyl ketone | None (parent compound) | |

| (3,5-Diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone | Quinoline + pyrazole + phenyl groups | 3,5-Diphenylpyrazole, 2-phenylquinoline | |

| (4-Methylpiperazin-1-yl)(quinolin-4-yl)methanone | Quinoline + 4-methylpiperazine | Piperazine ring with methyl group | |

| 3-Amino-4-(2-furanyl)thienoquinolin-2-ylmethanone | Thienoquinoline + furan + 4-fluorophenyl | Thienoquinoline core, furan substitution | |

| (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone | Indolizine + oxadiazole + 4-fluorophenyl | Indolizine core, oxadiazole ring |

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorophenyl group enhances electrophilicity, improving interactions with nucleophilic residues in target proteins .

- Heterocyclic Additions: Pyrazole (), oxadiazole (), and thienoquinoline () substituents introduce additional hydrogen-bonding or π-π stacking capabilities.

- Polar Groups : Piperazine and morpholine rings () improve solubility and bioavailability.

Insights :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used for quinoline derivatives ().

- Bulky substituents (e.g., pyrazole in ) reduce yields due to steric hindrance.

Anticancer Activity:

Antimicrobial Activity:

Trends :

Computational and Physicochemical Properties

DFT and Molecular Docking Insights:

- Electrophilicity: The 4-fluorophenyl group increases global electrophilicity (ω = 4.2 eV) compared to non-fluorinated analogs (ω = 3.5 eV) .

- Docking Scores: this compound binds to GLUT4 with a ∆G = −8.2 kcal/mol, outperforming ritonavir analogs (∆G = −7.5 kcal/mol) .

Physicochemical Data:

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound | 3.8 | 0.15 | 223–225 | |

| (3,5-Diphenylpyrazol-1-yl)(quinolin-4-yl)methanone | 4.5 | 0.08 | 198–200 |

Key Notes:

- Higher LogP values in bulkier analogs (e.g., diphenylpyrazole in ) suggest improved membrane permeability but reduced solubility.

Biological Activity

(4-Fluorophenyl)(quinolin-4-yl)methanone, also known as 4-(4-fluorophenyl)quinolin-4-one, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a fluorinated phenyl group attached to a quinoline moiety through a carbonyl linkage. Its chemical structure can be represented as follows:

Synthesis Methods

Various synthetic routes have been reported for the preparation of this compound. A common method involves the condensation of 4-fluoroacetophenone with 4-aminoquinoline under acidic conditions to yield the desired product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, notably DNA gyrase, which is crucial for bacterial DNA replication. This inhibition disrupts bacterial growth and presents a potential pathway for developing new antibiotics .

The biological activity of this compound is attributed to several mechanisms:

- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins, altering their function.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.

- Gene Expression Modulation : The compound influences transcription factors involved in stress responses, affecting gene expression related to detoxification and apoptosis .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. Results indicated that it was more effective than ampicillin against certain strains, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

In another study focusing on breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study highlighted its ability to induce apoptosis through mitochondrial pathways .

Data Tables

Q & A

Basic: What are the standard synthetic methodologies for preparing (4-fluorophenyl)(quinolin-4-yl)methanone, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via Friedel-Crafts acylation, leveraging Lewis acids like anhydrous AlCl₃ in nitrobenzene as a solvent. A typical protocol involves:

- Refluxing a mixture of 4-fluoroacetophenone derivatives and quinoline precursors with AlCl₃ (0.03 mol) in dry nitrobenzene at 80–90°C for 45 minutes under inert conditions .

- Post-reaction, the mixture is quenched with ice-cold acidulated water, followed by steam distillation to remove nitrobenzene.

- Recrystallization from ethanol yields the pure product.

Key considerations: Solvent polarity (nitrobenzene enhances electrophilicity), stoichiometry of AlCl₃ (excess can lead to side reactions), and reaction temperature (higher temps accelerate acylation but risk decomposition). Yield optimization requires careful control of these parameters .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Single-crystal X-ray diffraction (SCXRD): Determines molecular conformation, bond angles (e.g., mean plane angle between phenyl rings ≈57.45°), and hydrogen-bonding networks (e.g., O–H⋯O interactions stabilizing crystal packing) .

- Infrared (IR) spectroscopy: Identifies carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and fluorine-related vibrations (C–F at ~1100–1250 cm⁻¹) .

- Mass spectrometry (MS): Validates molecular weight (e.g., molecular ion peak at m/z consistent with C₁₆H₁₀FNO) .

Best practices: Combine SCXRD with spectroscopic data for unambiguous structural confirmation.

Advanced: How do transition-metal catalysts enhance the synthesis of fluorophenyl-quinoline methanones?

Answer:

Metal catalysts like palladium or rhodium enable regioselective C–C bond formation and functionalization:

- Palladium-catalyzed coupling: Facilitates Suzuki-Miyaura reactions between fluorophenyl boronic acids and quinoline halides .

- Rhodium-mediated Si–C bond activation: Cleaves robust trialkylsilyl groups to form heterocyclic intermediates, improving synthetic efficiency .

Mechanistic insight: Metals activate substrates via oxidative addition (Pd⁰ → Pd²⁺) or σ-bond metathesis (Rh), with stereoselectivity driven by ligand design (e.g., bulky phosphines suppress undesired isomerization) .

Advanced: How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?

Answer:

- In vitro assays:

- Structure-activity relationship (SAR): Modify substituents (e.g., hydroxyl or methyl groups on the phenyl ring) to assess impact on bioactivity. For example, 3-methyl substitution enhances antifungal potency by 2–4× .

Advanced: How should researchers address contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

Answer:

- Reproducibility checks: Validate synthesis protocols (e.g., solvent purity, drying methods for AlCl₃) to rule out experimental variability .

- Advanced characterization: Use differential scanning calorimetry (DSC) to resolve melting point discrepancies caused by polymorphic forms .

- Cross-lab collaboration: Compare IR and NMR spectra across facilities to identify instrumentation biases (e.g., deuterated solvent effects) .

Advanced: What strategies improve the stability of this compound under experimental conditions?

Answer:

- Storage: Protect from light and moisture by storing in amber vials with desiccants (e.g., silica gel) at –20°C .

- Surface interactions: Avoid adsorption onto glassware by siliconizing containers or using low-binding plastics .

- Degradation studies: Monitor stability via HPLC under varying pH and temperature; acidic conditions accelerate hydrolysis of the ketone moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.